molecular formula C9H6ClFO B14096079 3-Chloro-3-(4-fluorophenyl)acrylaldehyde

3-Chloro-3-(4-fluorophenyl)acrylaldehyde

Cat. No.: B14096079
M. Wt: 184.59 g/mol
InChI Key: PMRMSGNJEJXYGD-UHFFFAOYSA-N
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Description

3-Chloro-3-(4-fluorophenyl)acrylaldehyde (CAS 161891-29-8) is a fluorinated and chlorinated synthetic building block of interest in medicinal and organic chemistry. Its molecular formula is C9H6ClFO, with a molecular weight of 184.59 g/mol . The compound is characterized by an aldehyde functional group conjugated with a chloroacrylate system and a 4-fluorophenyl ring, a structure that offers multiple sites for chemical transformation. This configuration is shared with closely related (Z)-isomers, which are documented as valuable intermediates in chemical synthesis . This acrylaldehyde derivative serves as a key precursor in various synthesis pathways. Its reactive aldehyde group can undergo condensation reactions to form new carbon-nitrogen or carbon-carbon bonds, while the chloro and fluoro substituents on the vinyl and phenyl rings can be leveraged in metal-catalyzed cross-coupling reactions or nucleophilic substitutions. These properties make it a versatile scaffold for constructing more complex molecules, particularly in developing pharmaceutical candidates and specialized organic materials. The compound is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-3-(4-fluorophenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRMSGNJEJXYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for C–C Bond Formation

Palladium-catalyzed cross-couplings enable aryl group introduction at the β-position of α-chloroacrylaldehydes. A study on haloenones demonstrated that Suzuki reactions with arylboronic acids produce stereoisomeric mixtures, favoring the Z-isomer under specific conditions.

Protocol for 3-Chloro-3-(4-fluorophenyl)acrylaldehyde :

  • Substrate : 3-Chloro-2-iodoacrylaldehyde (hypothetical precursor).
  • Catalyst : Pd(PPh₃)₄ (0.03 equiv), DPEphos ligand.
  • Conditions : Dioxane, 65°C, 2M K₂CO₃.
  • Isomerization : Thermal or catalytic isomerization adjusts E/Z ratios.

Key Findings :

  • Z-isomer predominance (74%) due to steric effects.
  • Catalyst loading and ligand choice critically influence yields and selectivity.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Reference
Iodine-Mediated Scalable, one-pot Requires iodine stoichiometry ~70% (nitrile analog)
Suzuki Coupling Stereocontrol, modular aryl groups Pd cost, isomerization side reactions 74% (Z)
Claisen-Schmidt Simple reagents Polymerization risk, low regioselectivity N/A Hypothetical
Reductive Amination Functional group tolerance Multi-step, nitro precursor synthesis N/A

Mechanistic Insights and Stereochemical Considerations

E-Z Isomerization in Cross-Couplings

VT-NMR studies on analogous haloenones revealed that Pd/DPEphos catalysts promote EZ isomerization at 85°C, achieving 96% Z-selectivity. For 3-chloro-3-(4-fluorophenyl)acrylaldehyde, steric hindrance from the 4-fluorophenyl group likely favors the Z-configuration thermodynamically.

Halogenation Dynamics

Iodine’s role in electrophilic cyclization (as in) suggests potential for forming chloro-fluoro aromatic systems. However, competing nitrile formation necessitates careful quenching to preserve aldehydes.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(4-fluorophenyl)acrylaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The chloro and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

3-Chloro-3-(4-fluorophenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4-fluorophenyl)acrylaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The structural analogs of 3-Chloro-3-(4-fluorophenyl)acrylaldehyde differ primarily in substituent type, position, and electronic properties:

Compound Name Substituents Key Features Reference
(E)-3-(4-Fluorophenyl)acrylaldehyde No chloro group Simpler structure; used in enantioselective radical processes
3-Chloro-3-(4-hydroxyphenyl)-2-phenylacrylaldehyde Hydroxyl group at 4-phenyl position Enhanced hydrogen-bonding potential; used in thiazine-thione synthesis
3-Chloro-3-(2-chloro-6-iodoquinolin-3-yl)acrylaldehyde Quinoline and iodine substituents Low yield (3.7%); byproduct in Vilsmeier reactions
3-Chloro-2,3-diphenylacrylaldehyde Two phenyl groups High steric bulk; used in MCRs for heterocycles
(E)-3-(3-Chloro-4-fluorophenyl)acrylaldehyde Chloro and fluoro on adjacent positions Altered electronic effects; potential for regioselective reactions
3-Chloro-3-(4-fluorophenyl)-2-(4-(methylthio)phenyl)acrylaldehyde Methylthio group Increased lipophilicity; applications in materials science

Key Observations :

  • The chloro group at the β-position enhances electrophilicity, critical for reactions like the Prato cycloaddition .
  • Fluorine on the phenyl ring improves metabolic stability and bioavailability in pharmaceuticals .
  • Hydroxyl or methylthio substituents introduce hydrogen-bonding or lipophilic interactions, respectively, influencing solubility and reactivity .

Q & A

Q. What experimental and theoretical approaches reconcile conflicting mechanistic proposals for its Diels-Alder reactivity?

  • Methodological Answer : Perform kinetic isotope effects (KIE) studies to distinguish between concerted vs. stepwise mechanisms. Complement with DFT calculations to map potential energy surfaces and identify transition states. Validate with trapping experiments for proposed intermediates .

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